

Cyclohexyl Propionate: A Comprehensive Technical Guide on Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexyl propionate

Cat. No.: B1665103

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl propionate (CAS No. 6222-35-1) is a carboxylic ester recognized for its characteristic fruity aroma, reminiscent of apple and banana.[1][2] This colorless liquid is utilized as a synthetic flavoring and fragrance agent in various consumer products, including beverages, confectionery, and baked goods.[2] This technical guide provides an in-depth comparison of the theoretical and experimentally determined properties of **cyclohexyl propionate**, offering a valuable resource for researchers and professionals in chemistry and drug development. The document outlines detailed experimental methodologies for the characterization of its physicochemical and spectroscopic properties, alongside an overview of its synthesis.

Chemical Identity and Computed Properties

Cyclohexyl propionate, with the IUPAC name cyclohexyl propanoate, is structurally composed of a cyclohexyl ring ester-linked to a propionyl group.[1] Its fundamental chemical identifiers and computed properties provide a theoretical baseline for its characterization.

| Property | Value | Source |
|---|---|--------------------|
| Molecular Formula | C ₉ H ₁₆ O ₂ | NIST[3][4][5] |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| Canonical SMILES | CCC(=O)OC1CCCCC1 | PubChem[1] |
| InChI Key | MAMMVUWCKMOLSG-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 6222-35-1 | NIST[3][4][5] |
| XLogP3-AA (Octanol/Water Partition Coefficient) | 3.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |

Experimental Physicochemical Properties

The experimentally determined properties of **cyclohexyl propionate** are crucial for its practical application and for validating theoretical models. These properties are summarized below.

| Property | Experimental Value | Conditions | Source(s) |
|----------------------|--|----------------------|----------------------------|
| Physical Description | Colorless liquid with an apple- and banana-like aroma. | Ambient | PubChem[1] |
| Boiling Point | 193 °C | Atmospheric Pressure | ChemicalBook[6] |
| 72-73 °C | 10 mm Hg | ChemicalBook[2] | |
| Melting Point | 169 °C (lit.) | ChemicalBook[6] | |
| Density | 0.954 g/mL | at 25 °C | ChemicalBook[2] |
| Refractive Index | 1.441 | at 20 °C (lit.) | ChemicalBook[2] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | Ambient | PubChem[1][7] |
| Flash Point | 154.00 °F (67.78 °C) | TCC | The Good Scents Company[8] |
| Vapor Pressure | 0.385000 mm/Hg | at 25.00 °C | Parchem[9] |

Synthesis of Cyclohexyl Propionate

Several synthetic routes for the preparation of **cyclohexyl propionate** have been reported. The primary methods involve the esterification of cyclohexanol with propionic acid or the transesterification of a propionate ester with cyclohexanol.

Direct Esterification

A common and straightforward method for synthesizing **cyclohexyl propionate** is the direct esterification of cyclohexanol with propionic acid. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. To drive the equilibrium towards the product, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation.

A notable advancement in this method is the use of microwave irradiation with a ferric sulfate hydrate catalyst. This approach has been shown to significantly increase the reaction yield to 94.4% under optimized conditions.[10] The optimal parameters for this microwave-assisted

synthesis were found to be a microwave power of 700 W, a reaction time of 30 minutes, a cyclohexanol to propionic acid molar ratio of 3:1, 1.5 g of catalyst, and 6 mL of cyclohexane as a water-carrying agent.[10]

Transesterification

Transesterification offers an alternative route to **cyclohexyl propionate**. This method involves the reaction of an alkyl propionate (e.g., methyl propionate or ethyl propionate) with cyclohexanol in the presence of a catalyst. The equilibrium is shifted towards the desired product by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) through distillation.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physicochemical and spectroscopic properties of **cyclohexyl propionate**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

- Heating mantle or oil bath
- Round-bottom flask
- Distillation head with a thermometer adapter
- Condenser
- Receiving flask
- Thermometer
- Boiling chips

Procedure:

- Place a small volume of **cyclohexyl propionate** into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
- Begin heating the flask gently.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
- Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance
- Water bath with temperature control

Procedure:

- Clean and dry the pycnometer thoroughly and record its empty mass.
- Calibrate the pycnometer by filling it with deionized water of a known temperature and recording the mass. The volume of the pycnometer can be calculated using the known density of water at that temperature.
- Empty and dry the pycnometer.
- Fill the pycnometer with **cyclohexyl propionate**, ensuring there are no air bubbles.

- Place the filled pycnometer in a temperature-controlled water bath until it reaches thermal equilibrium.
- Record the mass of the pycnometer filled with the sample.
- Calculate the density of the **cyclohexyl propionate** by dividing the mass of the sample by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Lens paper and a suitable solvent (e.g., ethanol or isopropanol)

Procedure:

- Turn on the refractometer and the circulating water bath set to a specific temperature (commonly 20°C or 25°C).
- Clean the prism surfaces of the refractometer with a soft lens paper and a suitable solvent.
- Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).
- Place a few drops of **cyclohexyl propionate** onto the lower prism using a clean dropper.
- Close the prisms and allow a few minutes for the sample to reach the desired temperature.
- Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

- Read the refractive index value from the instrument's scale.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

- Fourier-transform infrared (FTIR) spectrometer
- Salt plates (e.g., NaCl or KBr) or an attenuated total reflectance (ATR) accessory
- Sample holder

Procedure (for liquid film on salt plates):

- Ensure the salt plates are clean and dry.
- Place a small drop of **cyclohexyl propionate** on one salt plate.
- Place the second salt plate on top and gently press to form a thin liquid film between the plates.
- Place the assembled plates in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the IR spectrum of the sample.
- The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in **cyclohexyl propionate**. Key expected absorptions include a strong C=O stretch for the ester and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

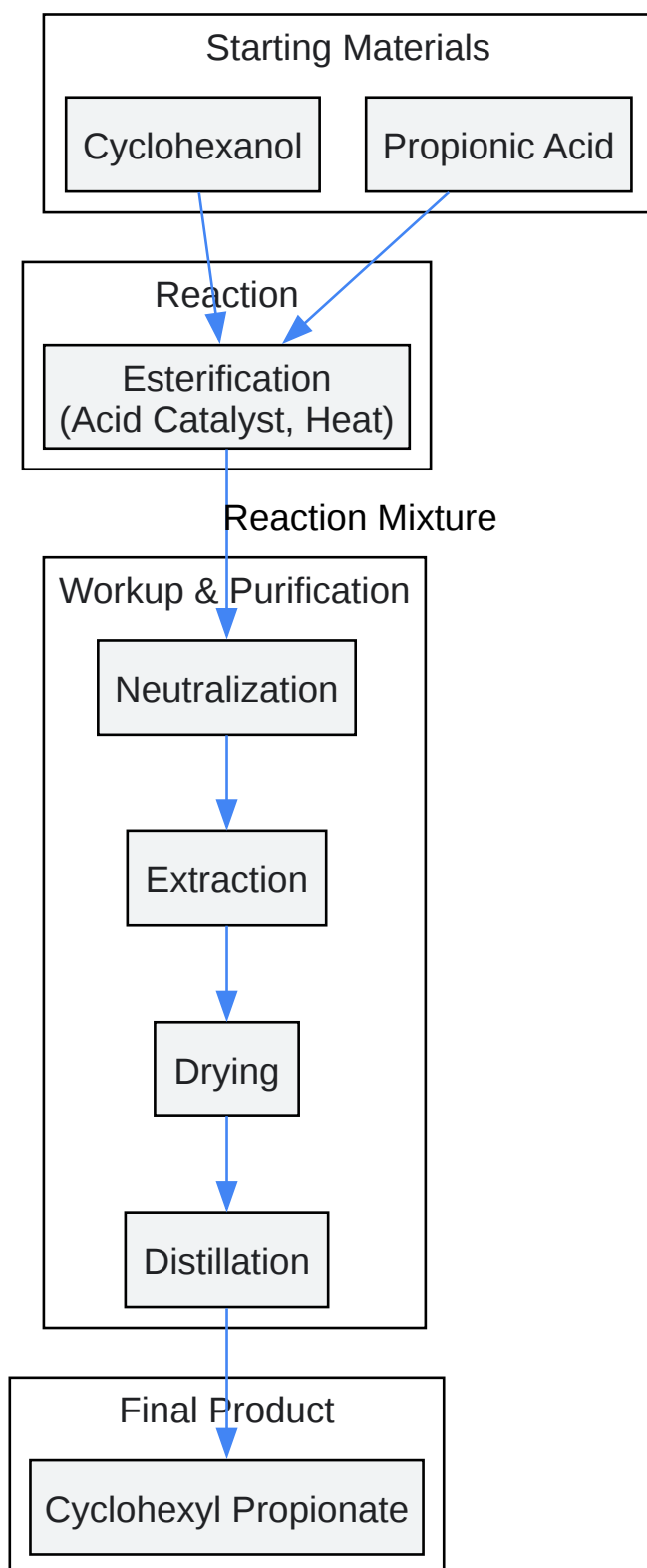
- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., chloroform-d, CDCl_3)
- Internal standard (e.g., tetramethylsilane, TMS)

Procedure:

- Prepare the sample by dissolving a small amount of **cyclohexyl propionate** in a deuterated solvent in an NMR tube.
- Add a small amount of an internal standard, such as TMS, for chemical shift referencing.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H and ^{13}C NMR spectra.
- Process the data (Fourier transform, phase correction, and baseline correction).
- The ^1H NMR spectrum will provide information on the number of different types of protons and their neighboring protons, while the ^{13}C NMR spectrum will show the number of different types of carbon atoms in the molecule.

Visualizations

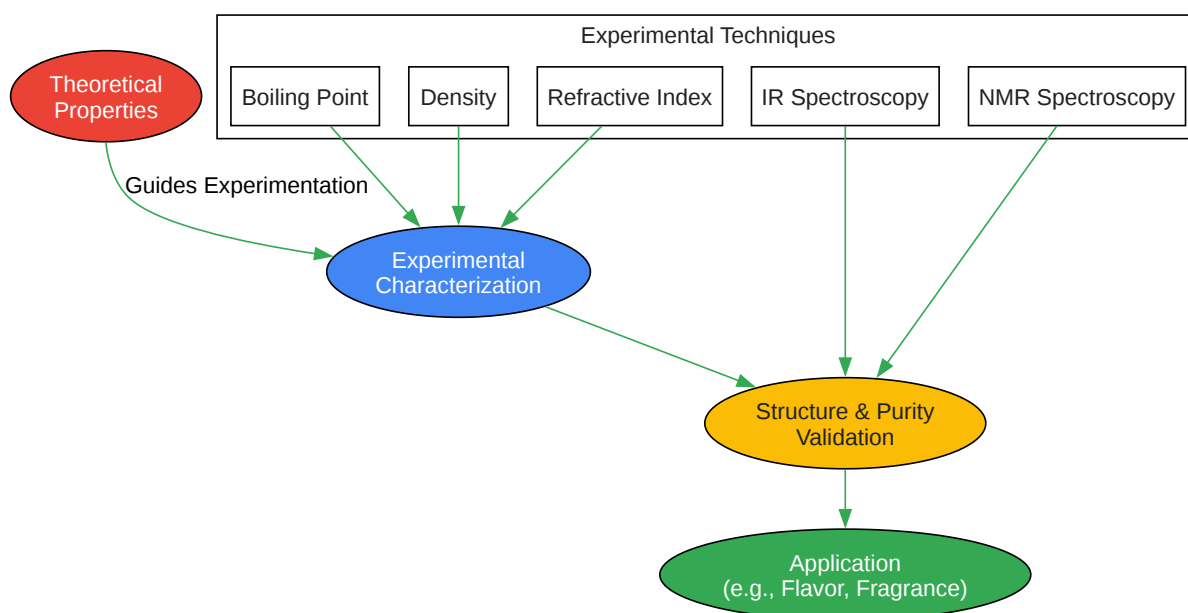
Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of **Cyclohexyl propionate** via esterification.

Characterization Logic



[Click to download full resolution via product page](#)

Caption: Logical relationship between theoretical properties and experimental validation.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental properties of **cyclohexyl propionate**. The tabulated data allows for a direct comparison between computed and measured values, highlighting the importance of experimental validation. The detailed protocols for key characterization techniques serve as a practical resource for researchers. The synthesis and characterization workflows, visualized through diagrams, offer a clear and concise summary of the processes involved in working with

this compound. This guide is intended to be a valuable tool for scientists and professionals engaged in research and development where **cyclohexyl propionate** may be of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Cyclohexanepropanoic acid, 2-propenyl ester [webbook.nist.gov]
- 3. CYCLOHEXYL PROPIONATE | 6222-35-1 [chemicalbook.com]
- 4. Cyclohexyl propionate (CAS 6222-35-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. scribd.com [scribd.com]
- 6. CN85102572A - Utilize 4 vinyl cyclohexene to synthesize allyl cyclohexyl propionate - Google Patents [patents.google.com]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. scielo.br [scielo.br]
- 9. Hexyl propionate(2445-76-3) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis of Cyclohexyl Propionate Catalyzed by Ferric Sulfate Hydrate Under Microwave Irradiation [zkxb.jsu.edu.cn]
- To cite this document: BenchChem. [Cyclohexyl Propionate: A Comprehensive Technical Guide on Theoretical and Experimental Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665103#theoretical-vs-experimental-properties-of-cyclohexyl-propionate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com